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3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Kinase inhibitor design Hinge-binding motif EGFR T790M

3-(1-(2-(1H-Indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034535-24-3, molecular formula C22H21N5O2, exact mass 387.1695 Da) is a fully synthetic small molecule built on the pyrido[2,3-d]pyrimidin-4(3H)-one heterocyclic scaffold—a privileged kinase hinge-binding motif. The molecule incorporates an indole acetyl group linked through a piperidine spacer to the pyridopyrimidinone core.

Molecular Formula C22H21N5O2
Molecular Weight 387.443
CAS No. 2034535-24-3
Cat. No. B2783880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
CAS2034535-24-3
Molecular FormulaC22H21N5O2
Molecular Weight387.443
Structural Identifiers
SMILESC1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CN4C=CC5=CC=CC=C54
InChIInChI=1S/C22H21N5O2/c28-20(14-26-11-7-16-4-1-2-6-19(16)26)25-12-8-17(9-13-25)27-15-24-21-18(22(27)29)5-3-10-23-21/h1-7,10-11,15,17H,8-9,12-14H2
InChIKeyYKPBFVMRUGFIOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(1H-Indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: Chemical Identity, Scaffold Class, and Procurement Context


3-(1-(2-(1H-Indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034535-24-3, molecular formula C22H21N5O2, exact mass 387.1695 Da) is a fully synthetic small molecule built on the pyrido[2,3-d]pyrimidin-4(3H)-one heterocyclic scaffold—a privileged kinase hinge-binding motif . The molecule incorporates an indole acetyl group linked through a piperidine spacer to the pyridopyrimidinone core. This structural architecture places the compound within a well-precedented class of ATP-competitive kinase inhibitor scaffolds. The pyrido[2,3-d]pyrimidin-4(3H)-one core has been independently validated in multiple studies as a productive template for designing EGFR inhibitors with sub-micromolar cellular activity . At the time of this analysis, the specific compound has not been the subject of any identifiable peer-reviewed publication or patent disclosure describing its biological profile; its differentiation must therefore be inferred from its closest structural analogs and the established structure-activity relationships (SAR) of the scaffold class.

1

Pyrido[2,3-d]pyrimidin-4(3H)-one scaffold – reported kinase hinge-binding motif

2

Indole acetyl N-substituent – supports kinase selectivity profiling studies

3

4-Piperidinyl attachment maintains predicted solvent-channel vector; no direct biological data published

3-(1-(2-(1H-Indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: Why Scaffold Analogs Cannot Be Freely Interchanged in Biological Studies


The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is exquisitely sensitive to substitution pattern at both the N3 position and the heterocyclic periphery. Published SAR series demonstrate that replacing a 4(3H)-one with a 2,4(1H,3H)-dione, relocating the piperidine attachment from the 4-position to the 3-position, or exchanging the indole acetyl group for a smaller acyl substituent can alter kinase selectivity profiles, cellular IC50 values by more than 10-fold, and even reverse the pharmacological phenotype from inhibitor to inactive . For the specific compound 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, the indole acetyl group is not a generic hydrophobic appendage: its H-bonding capacity, π-stacking surface, and metabolic liability (CYP-mediated oxidation at the indole ring) differ meaningfully from common alternatives such as benzoyl, cyclopropanecarbonyl, or isoxazole-5-carbonyl substituents . A scientifically rigorous procurement decision must therefore evaluate whether the available quantitative evidence—or its absence—supports selection of this specific structural variant over its nearest commercially listed analog, 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Core redox form
Target: 4(3H)-one (hinge H-bond acceptor intact)
vs
2,4-dione analog: may lose hinge binding; inferred >8-fold activity loss per class SAR
N-acyl size/lipophilicity
Indole acetyl: cLogP ~2.8, high lipophilicity anchor
vs
Cyclopropanecarbonyl: cLogP ~0.2; different off-target and metabolic profile
Piperidine regioisomer
4-piperidine: solvent-channel vector (~120°)
vs
3-piperidine: back-pocket vector (~180°); likely altered kinase selectivity

3-(1-(2-(1H-Indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: Quantitative Differentiation Evidence Against Closest Analogs


Redox State Differentiation: 4(3H)-one vs. 2,4(1H,3H)-dione Core and Kinase Hinge-Binding Capacity

In the published EGFR inhibitor series, the pyrido[2,3-d]pyrimidin-4(3H)-one core was deliberately retained because the carbonyl at position 4 serves as the critical hinge-binding hydrogen bond acceptor that engages the backbone NH of Met793 in EGFR (or the corresponding residue in other kinases). Conversion to the 2,4-dione (the closest commercially listed structural comparator to the target compound) introduces an additional hydrogen bond donor/acceptor pair at the 2-position. Published head-to-head data on closely related derivatives show that 4(3H)-one derivatives typically achieve EGFRWT IC50 values in the 0.5–5 µM range in cellular assays, while 2,4-dione derivatives are often devoid of measurable EGFR inhibition at 10 µM due to steric or electronic incompatibility with the adenine-binding pocket . Although this exact comparison has not been performed for the target compound and its 2,4-dione analog, the class-level SAR strongly predicts that the 4(3H)-one form retains the core pharmacophore while the 2,4-dione form is likely compromised.

4(3H)-one vs 2,4-dione hinge binding
Class-level inference
Inferred >8-fold loss of cellular activity from 4(3H)-one to 2,4-dione
Procurement of 2,4-dione analog carries high risk of biological inertness
Class SAR from EGFR WT kinase data; not experimentally confirmed for this pair
Kinase inhibitor design Hinge-binding motif EGFR T790M Scaffold SAR

Indole Acetyl vs. Cyclopropanecarbonyl N-Substitution: Impact on Lipophilic Ligand Efficiency and Metabolic Stability

The commercially available comparator 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one replaces the indole acetyl group with a much smaller cyclopropanecarbonyl moiety (calculated AlogP difference approximately +2.6 log units favoring the indole acetyl derivative). Published ligand efficiency analyses for pyrido[2,3-d]pyrimidine kinase inhibitors indicate that excessive lipophilicity (clogP >3.5) correlates with promiscuous off-target binding and rapid CYP3A4-mediated clearance . The indole acetyl group (cLogP contribution ~+1.8) pushes the target compound into a higher lipophilicity range than the cyclopropanecarbonyl analog (cLogP contribution ~−0.8), predicting a different selectivity and pharmacokinetic profile. The 2,4-dione comparator compound differs by only one oxygen atom (molecular weight 403.44 vs. 387.44 Da), generating a ∆MW of 16 Da that shifts logD by approximately +0.4–0.6 units—a difference that can alter cell permeability classification in many screening cascades.

Lipophilicity shift (cLogP)
Class-level inference
∆ cLogP ~2.6 vs cyclopropanecarbonyl analog
Higher lipophilicity may alter off-target binding and metabolic stability
In silico consensus prediction; experimental logD not available
Lipophilic efficiency Metabolic stability CYP liability Physicochemical profiling

Aqueous Solubility and Formulation Requirement: Comparison with Cyclodextrin-Complexed Lead Compound 4p

The closest functionally characterized analog to the target compound is compound 4p (an indole-substituted dipyrido[2,3-d]pyrimidine) from the Gao et al. 2018 study, which demonstrated potent anti-tumor activity in a HepG2 xenograft model after oral administration . Critically, compound 4p required complexation with (2-hydroxypropyl)-β-cyclodextrin (HBC) to achieve sufficient aqueous solubility for in vivo dosing; the free compound was essentially insoluble in aqueous buffer (estimated solubility <5 µg/mL). The target compound shares the indole and pyrido[2,3-d]pyrimidinone structural features that drive this poor intrinsic solubility, but its piperidine spacer introduces a basic nitrogen (calculated pKa ~7.8) absent in 4p, which could confer pH-dependent solubility advantages at gastrointestinal pH values. No experimental aqueous solubility data exist for the target compound versus its 2,4-dione analog; however, the additional carbonyl in the 2,4-dione may further reduce aqueous solubility due to increased crystal lattice energy.

Aqueous solubility context
Class-level inference
Predicted ESOL ~2.1 µg/mL; piperidine protonation may enable salt formation
Piperidine basicity supports formulation exploration; absent in 2,4-dione analog
Experimental solubility data required; reference compound 4p used cyclodextrin complexation
Aqueous solubility Cyclodextrin formulation In vivo dosing Preclinical development

Piperidine 4-Position vs. 3-Position Attachment: Impact on Kinase Selectivity and Spatial Trajectory of the Indole Pharmacophore

The commercially available comparator 3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (and its N-acylated derivatives) differs from the target compound solely in the attachment position of the piperidine ring to the pyridopyrimidinone core (3-position vs. 4-position). Published docking studies with pyrido[2,3-d]pyrimidin-4(3H)-one-based EGFR inhibitors demonstrate that the 4-substituted piperidine directs the attached N-acyl group into the solvent-exposed region near the ribose pocket, while the 3-substituted regioisomer projects the same group toward the hydrophobic back pocket created by the gatekeeper residue . This ~60° difference in exit vector angle can convert an EGFR-selective inhibitor into a multi-kinase agent or render the compound inactive against EGFR entirely. For the target compound, the indole acetyl group is projected into the solvent channel at a trajectory that mimics the anilino substituent of known 4-anilinoquinazoline EGFR inhibitors; the 3-piperidine regioisomer would misplace this group, with unpredictable consequences for kinase binding.

Piperidine attachment geometry
Class-level inference
~60° exit vector difference between 4- and 3-piperidine regioisomers
3-piperidine isomer projects into back pocket; likely disrupts kinase binding mode
In silico prediction; no co-crystal structures or kinase profiling available
Kinase selectivity Scaffold geometry Piperidine regioisomers Structure-based design

3-(1-(2-(1H-Indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: High-Confidence Application Scenarios Based on Available Evidence


Kinase Inhibitor Screening Libraries Requiring Indole-Containing Pyridopyrimidinone Scaffolds

For screening campaigns targeting the human kinome with a focus on EGFR, AKT, or ERK1/2 pathways, this compound provides a structurally distinct combination of the validated pyrido[2,3-d]pyrimidin-4(3H)-one hinge-binding motif and an indole acetyl group that may confer unique kinase selectivity. The closest published analog (compound 4p) demonstrated dual AKT/ERK1/2 pathway inhibition with an IC50 enabling in vivo efficacy . Procurement of this specific compound, rather than the 2,4-dione version, ensures the core pharmacophore is intact.

SAR Studies Exploring the Effect of N-Acyl Substituent Size and Lipophilicity on Kinase Selectivity

The indole acetyl group represents a large, aromatic, and moderately lipophilic N-acyl substituent. In systematic SAR profiling against smaller N-acyl analogs (e.g., cyclopropanecarbonyl or isoxazole-5-carbonyl derivatives), this compound serves as the high-lipophilicity anchor point for establishing lipophilic efficiency (LipE/LLE) trends within the pyrido[2,3-d]pyrimidin-4(3H)-one series . The piperidine 4-position attachment ensures the substituent is directed into the solvent channel, allowing SAR interpretation without confounding effects from altered binding mode geometry.

Preclinical Formulation Feasibility Studies Leveraging Piperidine Basicity

The target compound's piperidine ring (calculated pKa ~7.8) provides a protonatable site that is absent in the 2,4-dione analog and in the published lead compound 4p. This basic center can be exploited for salt formation (e.g., hydrochloride, mesylate) to enhance aqueous solubility at physiologically relevant pH values—a strategy that was unavailable to 4p, which required cyclodextrin complexation for in vivo dosing . The compound is therefore well-suited for head-to-head formulation screening against non-basic analogs to quantify the solubility advantage conferred by piperidine protonation.

Target Engagement and Selectivity Profiling Against the Closest Commercially Available Structural Analog

A critical control experiment for any study using this compound is direct biochemical and cellular comparison with 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. Because these two compounds differ by a single oxygen atom at the 2-position, differential profiling (kinase panel, cellular thermal shift assay, proliferation assay) would directly test the hypothesis that the 4(3H)-one carbonyl is essential for hinge binding and biological activity. A negative result for the 2,4-dione analog would validate the target compound as the biologically active form and justify its preferential procurement.

Application
Selection Property
Validation Focus
Kinase inhibitor screening studies
Indole-containing pyrido[2,3-d]pyrimidin-4(3H)-one scaffold
Hinge-binding pharmacophore integrity (4(3H)-one vs. 2,4-dione)
Lipophilic efficiency SAR profiling
N-acyl substituent size and cLogP anchor
LipE/LLE trend establishment within series
Salt-form formulation feasibility
Piperidine basicity (pKa ~7.8)
Solubility enhancement via protonation vs. cyclodextrin complexation
Selectivity profiling vs. 2,4-dione analog
4(3H)-one vs. 2,4(1H,3H)-dione core comparison
Kinase panel and cellular thermal shift assay context
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